

# JNJ-46356479 Administration Protocols for Central Nervous System Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-46356479 |           |
| Cat. No.:            | B15574158    | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

These application notes provide detailed protocols for the administration of JNJ-46356479, a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), for central nervous system (CNS) research.[1][2] JNJ-46356479 enhances the receptor's response to endogenous glutamate, leading to a reduction in presynaptic glutamate release. This mechanism of action makes it a valuable tool for studying glutamatergic neurotransmission and its role in various CNS disorders, including schizophrenia. These notes cover various administration routes, including subcutaneous, intravenous, and a proposed oral formulation, along with pharmacokinetic data and a detailed experimental protocol for a preclinical model of schizophrenia.

# Introduction to JNJ-46356479

**JNJ-46356479** is a potent and selective mGluR2 PAM with an EC50 of 78 nM.[2] By modulating the mGluR2 receptor, it offers a targeted approach to investigate the therapeutic potential of reducing glutamate hyperexcitability in the CNS. Preclinical studies have demonstrated its in vivo activity and brain permeability, making it suitable for a range of CNS investigations.

## **Mechanism of Action**



# Methodological & Application

Check Availability & Pricing

**JNJ-46356479** acts as a positive allosteric modulator at the mGluR2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Its binding to an allosteric site on the receptor enhances the affinity and/or efficacy of the endogenous ligand, glutamate. Activation of presynaptic mGluR2 receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of voltage-gated calcium channels. This cascade of events ultimately results in a reduction of glutamate release from the presynaptic terminal.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Early treatment with JNJ-46356479, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-46356479 Administration Protocols for Central Nervous System Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574158#jnj-46356479-administration-route-for-central-nervous-system-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com